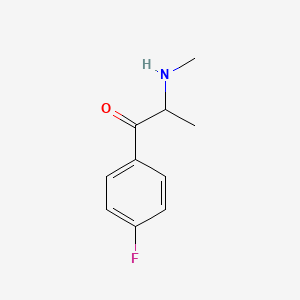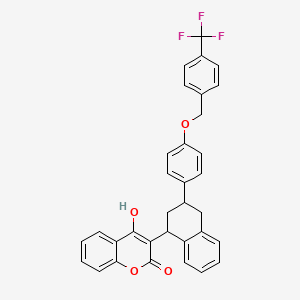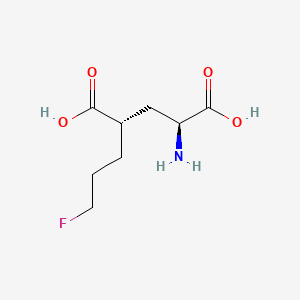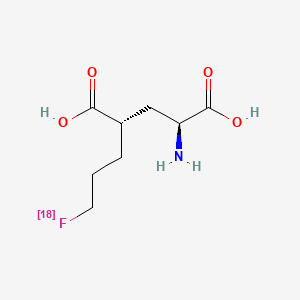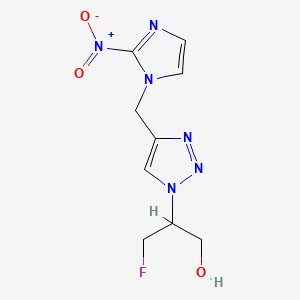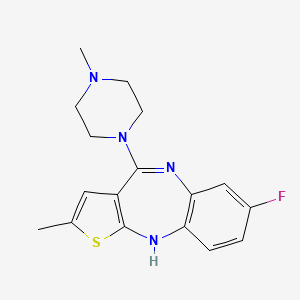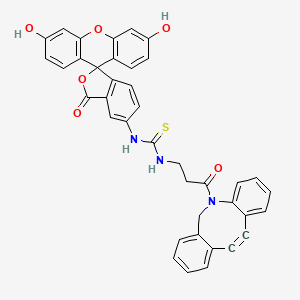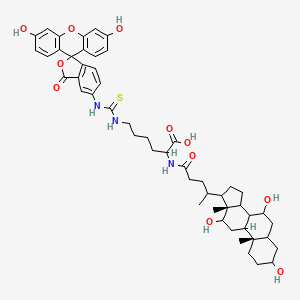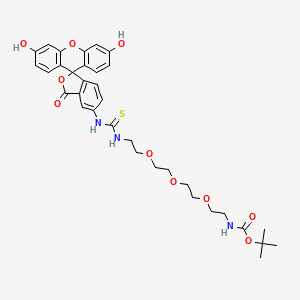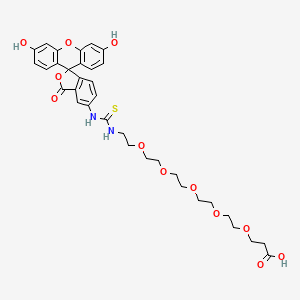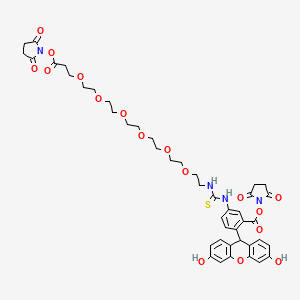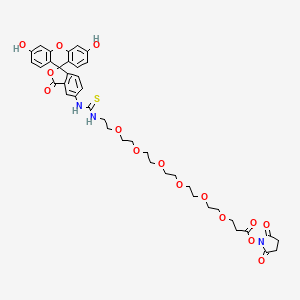
Fosnetupitant chloride
Overview
Description
Fosnetupitant chloride hydrochloride is a medication primarily used for the treatment of chemotherapy-induced nausea and vomiting. It is a prodrug of netupitant, which means it is metabolized in the body to produce the active drug netupitant. This compound is often used in combination with palonosetron hydrochloride and is formulated for intravenous use .
Scientific Research Applications
Fosnetupitant chloride hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study prodrug activation and drug delivery systems.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting, improving the quality of life for cancer patients.
Industry: Utilized in the development of new antiemetic formulations and drug delivery technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fosnetupitant chloride hydrochloride involves several steps, starting from the precursor netupitant. The process typically includes phosphorylation to increase water solubility, making it suitable for intravenous administration. Specific reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound hydrochloride follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process involves large-scale chemical synthesis, purification, and formulation steps. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the quality and purity of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Fosnetupitant chloride hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release netupitant.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The primary product of hydrolysis is netupitant, which is the active form of the drug. Other reactions may produce various intermediates and by-products depending on the specific conditions and reagents used .
Mechanism of Action
Fosnetupitant chloride hydrochloride exerts its effects by targeting neurokinin-1 (NK1) receptors in the brain. Upon administration, it is converted to netupitant, which binds to NK1 receptors and inhibits the action of substance P, a neuropeptide associated with nausea and vomiting. This blockade prevents the activation of the vomiting reflex, thereby reducing the incidence of chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for the same indication.
Rolapitant: Similar mechanism but with a longer half-life.
Palonosetron: Often used in combination with fosnetupitant chloride hydrochloride for enhanced antiemetic effects.
Uniqueness
This compound hydrochloride is unique due to its formulation as a prodrug, which enhances its water solubility and allows for intravenous administration. This property makes it particularly useful for patients who cannot tolerate oral medications .
properties
CAS RN |
1643757-72-5 |
|---|---|
Molecular Formula |
C31H37Cl2F6N4O5P |
Molecular Weight |
761.5 g/mol |
IUPAC Name |
[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride |
InChI |
InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H |
InChI Key |
LBTQUZNIWCWBNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Fosnetupitant chloride, 08PNET |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


